molecular formula C22H26ClN3O2 B3014285 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 953201-42-8

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No. B3014285
CAS RN: 953201-42-8
M. Wt: 399.92
InChI Key: GSEPGNORQMKWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide, also known as BTCP, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound was first synthesized in the 1980s and has since been studied extensively for its biochemical and physiological effects.

Mechanism of Action

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide works by binding to the dopamine transporter and inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synapse, which can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide can produce a range of effects, including increased locomotor activity, increased heart rate, and increased blood pressure. The compound has also been shown to produce analgesic effects, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

One advantage of using N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the effects of dopamine on behavior and addiction. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the reproducibility of results.

Future Directions

There are several future directions for research involving N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide. One area of interest is the development of new compounds that are more stable and have improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide and its potential applications in pain management and addiction treatment.

Synthesis Methods

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide involves the reaction of 1-benzylpiperidin-4-ylmethylamine with 2-chlorobenzaldehyde in the presence of oxalic acid. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide has been used in a variety of scientific research studies, including studies on the central nervous system, addiction, and pain management. The compound has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and addiction.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c23-20-9-5-4-8-19(20)15-25-22(28)21(27)24-14-17-10-12-26(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEPGNORQMKWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

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